5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. It includes a nitro group, a thiazole ring, a tetrahydronaphthalene ring, and a furan ring with a carboxamide group . These groups could potentially interact in interesting ways, both within the molecule and with other molecules .Scientific Research Applications
Synthesis and Reactivity
- Synthesis Techniques : Research has explored the synthesis of related compounds, such as the work by Aleksandrov and El’chaninov (2017) on the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, involving the coupling of naphthalen-1-amine with furan-2-carbonyl chloride and subsequent treatments (Aleksandrov & El’chaninov, 2017).
- Reactivity Studies : Investigations into the reactivity of similar compounds have been conducted, such as the study by Aleksandrov, El’chaninov, and Stepanov (2018) on the reactivity of Naphtho-Fused 2-(Furan-2-yl)-1,3-thiazole (Aleksandrov et al., 2018).
Energetic Materials and Explosives
- Development of Nitrogen-Rich Energetic Compounds : Research has been conducted on nitrogen-rich energetic compounds involving furan derivatives, as reported by Liu et al. (2018), who studied asymmetric nitrogen-rich energetic materials combining tetrazolyl, dinitromethyl, and furoxan (Liu et al., 2018).
Medicinal Chemistry
- Synthesis of Novel Derivatives for Biological Applications : Gurkan et al. (2011) synthesized novel tetrahydronaphthalene derivatives and evaluated their effects on macrophages, demonstrating the potential for biological applications (Gurkan et al., 2011).
Antimicrobial Studies
- Investigation of Antimicrobial Properties : Studies such as those by Dias et al. (2015) have explored the antimicrobial activities of compounds derived from furan, contributing to the understanding of their potential use in combating microbial infections (Dias et al., 2015).
Carcinogenicity Studies
- Carcinogenic Potential of Nitrofurans : The carcinogenicity of nitrofurans, including those with similar structures, has been a subject of study, as evidenced by research conducted by Cohen et al. (1975) (Cohen et al., 1975).
Future Directions
Mechanism of Action
Target of action
The compound “5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide” contains a tetrahydronaphthalene moiety . Tetrahydronaphthalene derivatives have been found in many important synthetic drug molecules and have shown to bind with high affinity to multiple receptors .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives, which are structurally similar to tetrahydronaphthalene, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of action
Based on the biological activities of similar compounds, it could potentially have a range of effects depending on the target it interacts with .
Biochemical Analysis
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-nitro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c22-17(15-7-8-16(25-15)21(23)24)20-18-19-14(10-26-18)13-6-5-11-3-1-2-4-12(11)9-13/h5-10H,1-4H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMMIDSCBRIDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.